

# A Comparative Guide to c-Myc Inhibitors: NY2267 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |  |  |
|----------------------|---------|-----------|--|--|
| Compound Name:       | NY2267  |           |  |  |
| Cat. No.:            | B537883 | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

The c-Myc oncogene, a pivotal regulator of cellular proliferation, differentiation, and apoptosis, is dysregulated in a vast array of human cancers, making it a highly sought-after therapeutic target. However, its nature as a transcription factor lacking a conventional enzymatic pocket has rendered it a challenging molecule to inhibit. This guide provides a comparative overview of c-Myc inhibitors, with a special focus on **NY2267**, a small molecule disruptor of the c-Myc-Max protein-protein interaction. We will delve into its mechanism of action and compare its performance with other notable c-Myc inhibitors, supported by available experimental data.

## Mechanism of Action: Disrupting the c-Myc/Max Dimerization

c-Myc exerts its transcriptional activity by forming a heterodimer with its obligate partner, Max. This dimerization is essential for binding to E-box DNA sequences in the promoter regions of target genes, thereby activating their transcription. Consequently, a primary strategy for inhibiting c-Myc function is to prevent this crucial interaction.

**NY2267** is a small molecule identified through a "credit-card library" approach designed to disrupt protein-protein interactions. It functions as a direct inhibitor by binding to c-Myc and preventing its association with Max. This disruption of the c-Myc/Max heterodimer abrogates its ability to bind to DNA and activate the transcription of genes involved in cell proliferation and survival.[1]



Check Availability & Pricing

## **Comparative Performance of c-Myc Inhibitors**

To provide a clear comparison, we will examine **NY2267** alongside other well-characterized c-Myc inhibitors, categorized by their mechanism of action.

### Direct Inhibitors of the c-Myc/Max Interaction

These small molecules, like NY2267, physically interfere with the binding of c-Myc to Max.

| Inhibitor | IC50          | Assay Type         | Cell Line(s)  | Reference |
|-----------|---------------|--------------------|---------------|-----------|
| NY2267    | 36.5 μΜ       | Not Specified      | Not Specified | [1]       |
| 10058-F4  | 23 - 51 μΜ    | Cell Proliferation | HL60          |           |
| 10074-G5  | Not Specified | Not Specified      | Not Specified |           |

**NY2267** has a reported half-maximal inhibitory concentration (IC50) of 36.5  $\mu$ M.[1] While the specific assay and cell line used to determine this value are not detailed in the readily available literature, it provides a benchmark for its potency. Studies have shown that **NY2267** can inhibit both Myc- and Jun-induced transcriptional activation and strongly suppresses oncogenic transformation driven by Myc.[1]

10058-F4 is another extensively studied direct inhibitor of the c-Myc/Max interaction. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the range of  $23-51 \, \mu M$  in HL60 human promyelocytic leukemia cells.

10074-G5 is also a direct inhibitor that binds to c-Myc, preventing its dimerization with Max. While specific IC50 values are not consistently reported across different studies, it is frequently used as a reference compound in c-Myc inhibition research.

## **Indirect c-Myc Inhibitors**

These compounds do not directly bind to c-Myc but instead target upstream or downstream components of the c-Myc signaling pathway.



| Inhibitor | Mechanism of Action          | Typical<br>Concentration for<br>Effect | Reference |
|-----------|------------------------------|----------------------------------------|-----------|
| JQ1       | BET Bromodomain<br>Inhibitor | Sub-micromolar                         |           |

JQ1 is a potent inhibitor of the BET (Bromodomain and Extra-Terminal) family of proteins, particularly BRD4. BRD4 is a reader of acetylated histones and is crucial for the transcription of the MYC gene itself, as well as many of its target genes. By inhibiting BRD4, JQ1 effectively downregulates c-Myc expression and activity. JQ1 typically exhibits efficacy at sub-micromolar concentrations in various cancer cell lines.

## **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.



Click to download full resolution via product page

**Figure 1.** c-Myc signaling pathway and points of inhibition.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [A Comparative Guide to c-Myc Inhibitors: NY2267 in Focus]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b537883#comparing-ny2267-to-other-c-myc-inhibitors]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com